![molecular formula C20H21ClN4O3S2 B4585888 3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)
3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide
Overview
Description
Synthesis Analysis
Synthesis of complex organic compounds like this typically involves multiple steps, including the formation of carbon-nitrogen bonds, introduction of chloro and ethoxy groups, and the incorporation of carbonyl and carbonothioyl functionalities. A related example is the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, where spectroscopic methods (IR, ^1H and ^13C-NMR, mass spectrometry) and X-ray crystallography were used for characterization (Saeed et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray crystallography, revealing details about crystal packing, hydrogen bonding, and molecular conformations. The structure of related compounds demonstrates the significance of intramolecular hydrogen bonding and the impact of substituents on the molecular geometry (Saeed et al., 2010).
Chemical Reactions and Properties
Compounds in this category participate in a variety of chemical reactions, reflective of their functional groups. These reactions include but are not limited to, nucleophilic substitution reactions, condensation reactions, and redox reactions. The specific reactivity patterns are influenced by the presence and position of substituents on the benzamide backbone.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline forms, can vary significantly based on the molecular structure. Polymorphism is a common phenomenon observed in such compounds, influencing their physical stability and solubility (Yanagi et al., 2000).
Scientific Research Applications
Antimicrobial Activity
Research into related benzamide derivatives has identified antimicrobial properties. For example, compounds synthesized from 3-chloro-1-benzothiophene-2-carbonylchloride have been screened for antibacterial and antifungal activity, showing potential for developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Serotonin Receptor Agonist for Gastrointestinal Motility
Benzamide derivatives have also been evaluated for their serotonin 4 (5-HT4) receptor agonist activity, indicating their potential for enhancing gastrointestinal motility. This line of research could lead to the development of new treatments for gastrointestinal disorders (Sonda et al., 2003).
Anticonvulsant Properties
Studies on anticonvulsant enaminones, including structures similar to the given compound, have been conducted to understand their crystal structures and potential therapeutic applications. These compounds have shown promise in treating convulsive disorders (Kubicki et al., 2000).
Crystal Structure Analysis
The crystal structure and characterization of benzamide derivatives provide foundational knowledge for understanding compound behavior and stability, essential for pharmaceutical development. This includes investigations into polymorphism, an important factor in drug formulation and efficacy (Yanagi et al., 2000).
properties
IUPAC Name |
3-chloro-4-ethoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S2/c1-3-17(26)24-19(29)22-13-6-8-14(9-7-13)23-20(30)25-18(27)12-5-10-16(28-4-2)15(21)11-12/h5-11H,3-4H2,1-2H3,(H2,22,24,26,29)(H2,23,25,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMIQAHUVPQWSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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